molecular formula C22H23N3O3 B2891104 4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-36-5

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2891104
CAS No.: 1005296-36-5
M. Wt: 377.444
InChI Key: TZZZAVMGIJQGHL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (Compound G870-0148) is a benzamide derivative featuring a pyridazine core linked to a 4-methylphenyl group and an ethoxy-substituted benzamide moiety. Its molecular formula is C₂₂H₂₃N₃O₃, with a molecular weight of 377.44 g/mol . The compound is achiral, with one hydrogen bond donor and six acceptors, which may influence its solubility and binding affinity in biological systems .

Properties

IUPAC Name

4-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-27-19-10-8-18(9-11-19)22(26)23-14-15-28-21-13-12-20(24-25-21)17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZAVMGIJQGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, and it has a molecular weight of 377.44 g/mol. The structure includes a pyridazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.44 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.

Pharmacological Properties

  • Antitumor Activity : Initial investigations indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation in models of breast cancer and leukemia.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production.
  • Enzyme Inhibition : It has been proposed that this compound can inhibit specific enzymes that play roles in metabolic pathways, making it a candidate for further studies in metabolic disorders such as diabetes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that This compound effectively inhibited the growth of MCF-7 breast cancer cells in vitro. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxicity.

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic pathways, the compound was shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an important target for type 2 diabetes treatment. The study reported an IC50 value of 0.07 µM , demonstrating high potency and selectivity over other phosphatases.

Comparison with Similar Compounds

2-Fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (G870-0216)

  • Molecular Formula : C₂₀H₁₈FN₃O₃
  • Key Differences :
    • The ethoxy group in G870-0148 is replaced with a fluoro substituent at the benzamide’s ortho position.
    • The 4-methylphenyl group on the pyridazine ring is replaced with a 4-methoxyphenyl group.
  • The methoxy group may alter electronic effects, influencing binding to targets like kinases or receptors.

2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzenesulfonamide (G870-0578)

  • Molecular Formula : C₂₁H₂₃N₃O₃S
  • Key Differences :
    • The benzamide moiety is replaced with a sulfonamide group.
    • Two methyl groups are introduced at the 2- and 4-positions of the benzene ring.

Pyridazine-Containing Benzamide Derivatives from Diverse Studies

Acrylamido-Benzamide Derivatives (e.g., Compounds 4h, 4i, 4k, 4l)

  • Structural Features :
    • Pyridazine core with ethynyl-linked substituents (e.g., phenylethynyl, naphthalen-1-ylethynyl) .
    • Acrylamido group instead of ethoxybenzamide.
  • Lower synthetic yields (17–31%) compared to G870-0148’s optimized routes .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structural Features: Ethyl ester instead of benzamide. Phenethylamino linker .
  • Impact :
    • Ester groups are prone to hydrolysis, reducing metabolic stability compared to the amide in G870-0148 .
    • The absence of a 4-methylphenyl group may decrease target affinity.

Functional and Therapeutic Comparisons

Antioxidant Benzamide (THHEB)

  • Structural Features :
    • 3,4,5-Trihydroxybenzamide with a 4-hydroxyphenethyl group .
  • Impact :
    • THHEB’s hydroxyl groups confer potent radical-scavenging activity (IC₅₀ = 22.8 μM for DPPH), whereas G870-0148’s ethoxy and methyl groups suggest a different therapeutic focus (e.g., kinase inhibition) .

Bcr-Abl Inhibitors (CT-721 and Ponatinib)

  • Structural Features :
    • Imidazo[1,2-b]pyridazine cores with ethynyl linkers .
  • Impact :
    • CT-721 and Ponatinib target oncogenic kinases, leveraging pyridazine’s planar geometry for ATP-binding pocket interactions. G870-0148’s lack of an imidazo-fused ring may limit kinase affinity but reduce off-target effects .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight logP Key Substituents Potential Application Reference ID
G870-0148 C₂₂H₂₃N₃O₃ 377.44 4.15 4-Ethoxybenzamide, 4-methylphenyl Kinase inhibition?
G870-0216 C₂₀H₁₈FN₃O₃ 356.38 ~3.8 2-Fluorobenzamide, 4-methoxyphenyl Targeted therapy
G870-0578 C₂₁H₂₃N₃O₃S 397.49 ~3.5 Sulfonamide, 2,4-dimethylbenzene Enzyme inhibition
THHEB C₁₅H₁₅NO₅ 289.28 ~1.2 3,4,5-Trihydroxybenzamide Antioxidant
CT-721 (Bcr-Abl inhibitor) C₃₀H₂₇ClN₆O₂ 539.03 ~4.8 Imidazo-pyridazine, ethynyl linker Oncology

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